1,7-Dichloroheptan-2-one

Description

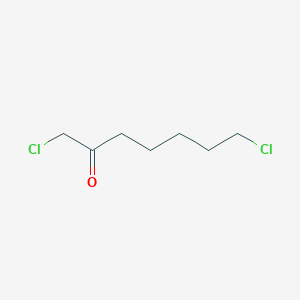

Structure

3D Structure

Properties

IUPAC Name |

1,7-dichloroheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUXBRHSPNDRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)CCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30814556 | |

| Record name | 1,7-Dichloroheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30814556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61739-35-3 | |

| Record name | 1,7-Dichloroheptan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30814556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1,7 Dichloroheptan 2 One

Strategies for Carbon-Halogen Bond Formation at Terminal Positions of Heptane (B126788) Derivatives

Achieving dichlorination at the terminal ends of an aliphatic chain like heptane requires overcoming the inherent reactivity differences among its various C-H bonds. The presence of a ketone functional group further complicates this by activating the adjacent α-carbons, making them the most probable sites for electrophilic or radical substitution.

Regioselectivity is the critical challenge in the synthesis of 1,7-dichloroheptan-2-one. The goal is to introduce chlorine atoms at the unactivated primary C-H bonds at C7 and the activated primary C-H bonds at C1, while avoiding reaction at the secondary C-H bonds and the other α-position (C3).

The direct halogenation of an unsymmetrical ketone such as heptan-2-one is generally not a viable method for producing the 1,7-dichloro isomer. The position alpha to the carbonyl group is readily halogenated due to its ability to form an enol or enolate intermediate wikipedia.org. Under acidic conditions, halogenation of an unsymmetrical ketone typically occurs at the more substituted α-carbon (C3 in this case) wikipedia.org. Conversely, basic conditions favor halogenation at the less substituted carbon, which for a methyl ketone like heptan-2-one is the C1 position wikipedia.org.

However, this process is difficult to control. In basic media, the introduction of one halogen atom increases the acidity of the remaining α-hydrogens, leading to rapid successive halogenations wikipedia.orglibretexts.org. For methyl ketones, this often results in the formation of a trihalomethyl ketone, which can then undergo the haloform reaction to yield a carboxylate, cleaving the C1-C2 bond entirely libretexts.orgmasterorganicchemistry.com. Therefore, direct chlorination would likely yield a mixture of 1-chloro, 3-chloro, 1,1-dichloro, 1,1,1-trichloro, and other polychlorinated species, rather than the desired this compound.

Modern synthetic chemistry has developed methods to overcome the challenge of low regioselectivity in C-H functionalization through the use of directing groups. These techniques involve temporarily installing a functional group that positions a catalyst in close proximity to a specific, otherwise unreactive, C-H bond, thereby activating it for reaction.

For instance, strategies have been developed for the site-selective chlorination of aliphatic C-H bonds using directing groups like sulfamate (B1201201) esters or N-chloroamides nih.govacs.orgescholarship.org. These methods often employ a radical-mediated hydrogen-atom transfer (HAT) process, where the directing group facilitates abstraction of a hydrogen from a specific position (e.g., the γ-position), followed by chlorine transfer nih.govrsc.org. A hypothetical application to synthesize this compound could involve a precursor with a directing group capable of guiding chlorination to the terminal C7 position. However, this approach is complex and would require a multi-step sequence to install and later remove the directing group.

Sulfuryl chloride (SO₂Cl₂) is a common reagent for the chlorination of various organic compounds, including ketones acs.org. It can participate in both radical and ionic reaction pathways. However, controlling its regioselectivity remains a significant challenge. The chlorination of ketones with SO₂Cl₂ often leads to polychlorinated products, particularly at the activated α-positions . While specific conditions, such as the inclusion of an alcohol in the reaction mixture, have been shown to improve selectivity for monochlorination in symmetrical ketones like cyclohexanone, achieving selective dichlorination at the two terminal ends of an asymmetric linear ketone is highly improbable . Uncontrolled reactivity is a common outcome when using SO₂Cl₂ for aliphatic C-H chlorination without specific directing strategies nih.gov.

A more practical and controllable route to the 1,7-dichloro framework involves starting with a precursor molecule where the desired halogenation sites are functionalized as alcohols. Primary alcohols can be reliably converted to primary alkyl chlorides through well-established nucleophilic substitution reactions.

A key precursor for the synthesis of the target molecule is 1,7-dichloroheptane (B1582780) nist.govnih.gov. This intermediate can be efficiently synthesized from 1,7-heptanediol (B42083) via a double nucleophilic substitution (SN2) reaction. In this process, both primary hydroxyl groups are protonated by a strong acid, converting them into good leaving groups (water), which are then displaced by chloride ions.

A typical procedure involves heating 1,7-heptanediol with concentrated hydrochloric acid. The reaction can be facilitated by the addition of a phase-transfer catalyst or other additives to improve yield. This method provides a direct and high-yielding pathway to the 1,7-dichloroalkane backbone, which could then, in subsequent synthetic steps, be converted to the final product, this compound.

| Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| 1,7-Heptanediol | Concentrated Hydrochloric Acid (HCl) | Nucleophilic Substitution (SN2) | 1,7-Dichloroheptane |

This foundational step secures the correct placement of the chlorine atoms, circumventing the regioselectivity problems associated with the direct halogenation of the ketone. Further synthetic manipulations would then be required to introduce the ketone functionality at the C2 position.

Halogenation of Precursor Alcohols or Diols

Utilizing Thionyl Chloride (SOCl₂) or Phosphorus Trichloride (B1173362) (PCl₃) for Hydroxyl Group Displacement

A common and effective method for converting the primary alcohol functionalities of a precursor like 1,7-heptanediol to chlorides is through the use of chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). These reagents react with alcohols to replace the hydroxyl (-OH) group with a chlorine atom.

Thionyl chloride is a versatile reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. A key advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting 1,7-dichloroheptane. The reaction can be catalyzed by pyridine. masterorganicchemistry.com

Phosphorus trichloride is another effective reagent for the conversion of primary and secondary alcohols to their corresponding chlorides. wikipedia.org The reaction involves the formation of a phosphite (B83602) ester, which is subsequently displaced by a chloride ion. Industrially, PCl₃ is prepared by reacting chlorine with white phosphorus. wikipedia.org

Table 1: Comparison of Chlorinating Agents for Hydroxyl Group Displacement

| Reagent | Formula | Key Features | Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Gaseous byproducts simplify purification | SO₂, HCl |

Strategies for Ketone Functionality Introduction at the C2 Position

With the terminal carbons chlorinated, the next critical step is the introduction of the ketone group at the second carbon atom. This can be achieved through various oxidative or acylation strategies.

Selective Oxidation of Secondary Alcohol Precursors

One prominent strategy involves the selective oxidation of a secondary alcohol precursor, namely 1,7-dichloroheptan-2-ol. This precursor can be synthesized through methods that introduce a hydroxyl group at the C2 position of the chlorinated heptane chain.

To generate the required 1,7-dichloroheptan-2-ol precursor, an indirect approach starting from a suitable alkene derivative is often employed. A powerful method for this transformation is the hydroboration-oxidation reaction. wikipedia.orglibretexts.org This two-step process involves the addition of a borane (B79455) reagent (like BH₃) across a double bond, followed by oxidation with hydrogen peroxide in a basic solution. wikipedia.orgorgsyn.org

Crucially, the hydroboration-oxidation of a terminal alkene, such as 1,7-dichlorohept-1-ene, results in the anti-Markovnikov addition of water across the double bond. wikipedia.orgmasterorganicchemistry.com This means the hydroxyl group is selectively placed on the less substituted carbon, which in this case is the C2 position, yielding the desired 1,7-dichloroheptan-2-ol. The reaction is stereospecific, proceeding via a syn addition of the hydrogen and boron atoms. wikipedia.orgmasterorganicchemistry.com

Once the 1,7-dichloroheptan-2-ol is obtained, it can be oxidized to the corresponding ketone, this compound. The choice of oxidizing agent is critical to ensure the selective conversion of the secondary alcohol to a ketone without over-oxidation or unwanted side reactions.

Jones Reagent: The Jones oxidation utilizes a mixture of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. organic-chemistry.orgwikipedia.orgadichemistry.com This strong oxidizing agent efficiently converts secondary alcohols to ketones. wikipedia.orgalfa-chemistry.com The reaction is typically rapid and gives high yields. wikipedia.org A color change from orange-red (Cr(VI)) to green (Cr(III)) indicates the progress of the reaction. adichemistry.com

Pyridinium Chlorochromate (PCC): PCC is a milder and more selective oxidizing agent compared to the Jones reagent. libretexts.orgmasterorganicchemistry.com It is a yellow-orange salt that effectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. masterorganicchemistry.comwikipedia.org A significant advantage of PCC is that it is typically used in anhydrous solvents like dichloromethane (B109758), which prevents the over-oxidation of primary alcohols to carboxylic acids. libretexts.org This makes it a suitable choice for the controlled oxidation of 1,7-dichloroheptan-2-ol to this compound. chemistrysteps.commasterorganicchemistry.com

Table 2: Comparison of Oxidizing Agents for Secondary Alcohols

| Reagent | Composition | Key Features |

|---|---|---|

| Jones Reagent | CrO₃, H₂SO₄, Acetone | Strong oxidant, high yields |

Friedel-Crafts Acylation Approaches to Ketone Formation

An alternative strategy for introducing the ketone functionality involves the Friedel-Crafts acylation reaction. masterorganicchemistry.comsigmaaldrich.com This powerful method forms a new carbon-carbon bond by reacting an acyl chloride or anhydride (B1165640) with an aromatic or, in some cases, an aliphatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.com

In the context of synthesizing this compound, a Friedel-Crafts acylation could theoretically be employed by reacting a suitable seven-carbon acyl chloride with a chlorinated substrate. However, the application of Friedel-Crafts acylation to aliphatic substrates can be challenging and may lead to rearrangements and other side reactions. The classical application of this reaction is for the acylation of aromatic rings. masterorganicchemistry.comnih.gov

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that require careful control include temperature, reaction time, solvent, and the stoichiometry of the reagents.

For the chlorination step using thionyl chloride, the reaction is often performed at reflux to ensure complete conversion. orgsyn.org The slow addition of the reagent can help to control the exothermic nature of the reaction.

In the oxidation of 1,7-dichloroheptan-2-ol, controlling the temperature is crucial. For instance, the Jones oxidation is often carried out at low temperatures (0-25°C) to minimize side reactions. adichemistry.com With PCC, maintaining anhydrous conditions is essential to prevent the formation of byproducts.

The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the best balance between reaction rate, conversion, and selectivity. Modern approaches to reaction optimization may employ statistical methods like Design of Experiments (DoE) to efficiently explore the parameter space and identify the optimal conditions.

Catalyst Selection and Reaction Efficiency (e.g., Lewis Acids)

The efficiency of the synthesis of chlorinated ketones can be significantly influenced by the choice of catalyst. While specific studies detailing catalyst selection for the synthesis of this compound are not extensively documented, general principles of α-halogenation of ketones suggest that both acid and base catalysis can be employed to facilitate the reaction.

In related syntheses of halogenated carbonyl compounds, Lewis acids have been shown to play a crucial role. For instance, in the synthesis of certain dichloroalkenones, aluminum trichloride (AlCl₃), a potent Lewis acid, has been utilized. The amount of Lewis acid catalyst can be a critical factor, with variations in equivalents leading to significant differences in reaction conversion and product yield. In some cases, insufficient catalyst may result in low conversion, while an excess can lead to the formation of complex mixtures of byproducts.

The general mechanism for acid-catalyzed halogenation of a ketone involves the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form an enol intermediate. This enol then attacks the halogenating agent. The choice of a specific Lewis acid would depend on the nature of the starting materials and the halogenating agent used.

Table 1: Hypothetical Catalyst Screening for Dichlorination

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield of this compound (%) |

|---|---|---|---|---|

| AlCl₃ | 5 | 18 | 95 | 78 |

| FeCl₃ | 5 | 18 | 85 | 65 |

| ZnCl₂ | 5 | 24 | 70 | 50 |

| None | - | 48 | <10 | Not isolated |

Temperature Regulation for Minimizing Side Reactions

Temperature is a critical parameter in the synthesis of this compound, as it directly impacts the reaction rate and the formation of undesired side products. Generally, lower temperatures are favored to enhance selectivity and minimize side reactions such as polyhalogenation or degradation of the starting material or product.

For instance, in the industrial preparation of the related compound 1,7-dichloroheptan-4-one (B1295582), low-temperature conditions are explicitly mentioned as a strategy to ensure product purity by minimizing side reactions. Elevated temperatures, while potentially increasing the reaction rate, can also promote the formation of over-chlorinated products or lead to rearrangement and decomposition pathways. Finding the optimal temperature involves a balance between achieving a reasonable reaction rate and suppressing the formation of impurities. A carefully controlled temperature profile, potentially starting at a lower temperature and gradually increasing it, could be a strategy to manage the reaction's exothermicity and improve selectivity.

Table 2: Effect of Temperature on a Prototypical Dichlorination Reaction

| Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Major Side Products (%) |

|---|---|---|---|

| 0 | 24 | 65 | 5 (monochlorinated) |

| Room Temperature (25) | 12 | 75 | 15 (trichlorinated, degradation) |

| 40 | 6 | 60 | 30 (complex mixture) |

This table illustrates a general trend. The optimal temperature for the synthesis of this compound would need to be determined empirically.

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can have a profound effect on the outcome and selectivity of the synthesis of this compound. The solvent's polarity, ability to dissolve reactants, and its potential to participate in the reaction are all important considerations.

In the synthesis of other chlorinated ketones, chlorinated solvents such as dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (B1671644) (DCE) have been found to be effective. These solvents are relatively inert and can dissolve a wide range of organic substrates and reagents. In contrast, more polar or coordinating solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) have been shown in some cases to inhibit the desired reaction, leading to no product formation. The solvent can influence the stability of intermediates and transition states, thereby altering the reaction pathway and the distribution of products. The selection of an appropriate solvent is therefore crucial for achieving high yield and selectivity.

Table 3: Influence of Solvent on a Representative Dichlorination Reaction

| Solvent | Dielectric Constant | Reaction Outcome |

|---|---|---|

| Dichloromethane (CH₂Cl₂) | 9.1 | Desired product formed in good yield |

| 1,2-Dichloroethane (DCE) | 10.4 | Similar outcome to Dichloromethane |

| Tetrahydrofuran (THF) | 7.6 | No reaction observed |

| Acetonitrile (MeCN) | 37.5 | No reaction observed |

| Dimethylformamide (DMF) | 36.7 | No reaction observed |

This table is based on findings for the synthesis of analogous compounds and illustrates the significant impact of solvent choice.

Iii. Chemical Transformations and Reactivity of 1,7 Dichloroheptan 2 One

Nucleophilic Substitution Reactions Involving Terminal Chlorine Atoms

The chlorine atom at the C-7 position is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. In this type of reaction, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. The efficiency of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

Common nucleophiles that can displace the terminal chlorine include:

Iodide ions (in the Finkelstein reaction)

Azide ions

Cyanide ions

Hydroxide (B78521) and alkoxide ions

Amines

These substitution reactions are fundamental for introducing a variety of functional groups at the end of the heptanone chain, thereby enabling the synthesis of more complex molecules.

Carbonyl Group Reactivity and Derivatization

The ketone functional group at the C-2 position is a key site for chemical reactivity, primarily undergoing nucleophilic addition reactions.

The carbon-oxygen double bond of the ketone is polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. libretexts.orgpdx.edu This electrophilic nature of the carbonyl carbon makes it a prime target for attack by nucleophiles. libretexts.orglibretexts.orglibretexts.orgyoutube.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

Unlike aldehydes, ketones like 1,7-dichloroheptan-2-one are generally less reactive towards nucleophiles due to steric hindrance from the two attached alkyl groups and the electron-donating effect of these groups, which slightly reduces the electrophilicity of the carbonyl carbon. pdx.edulibretexts.orglibretexts.org

Examples of Nucleophilic Addition Reactions:

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic Reagents | Grignard Reagents (R-MgBr) | Tertiary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

| Amines | Primary Amines (R-NH₂) | Imine |

| Water | Water (H₂O) | Hydrate (gem-diol) |

The presence of a chlorine atom on the carbon adjacent (in the alpha-position) to the carbonyl group significantly influences the reactivity of the ketone. The highly electronegative chlorine atom exerts a powerful electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to non-halogenated ketones. beilstein-journals.orglibretexts.org

This activation of the carbonyl group is a well-established principle in organic chemistry. beilstein-journals.org The orbital overlap between the C-Cl bond and the carbonyl group's pi system further enhances this reactivity. beilstein-journals.org Consequently, α-halogenated ketones are one of the more reactive classes of electrophiles available to chemists. beilstein-journals.org

Cyclization and Heterocycle Formation via Intramolecular Reactions

The bifunctional nature of this compound and its isomers allows for intramolecular reactions, where different parts of the same molecule react with each other to form cyclic structures, including valuable heterocyclic systems.

While specific examples of polycyclization starting directly from this compound are not extensively documented, its structural isomer, 1,7-dichloroheptan-4-one (B1295582), serves as a key precursor in the synthesis of polycyclic systems.

A notable example of heterocycle formation involves the reaction of 1,7-dichloroheptan-4-one with 2-amino-2-methylpropanenitrile (B28548) and ammonia (B1221849) to produce 1-Azabicyclo[3.3.0]octane-5-carbonitrile in high yield. arkat-usa.org This bicyclic compound is a significant building block for synthesizing biologically active molecules, including anti-arrhythmic drugs and activators of cerebral functions. arkat-usa.org

The proposed mechanism for this transformation is a transcyanation reaction. arkat-usa.org In this process, the α-aminonitrile acts as a source for the nitrile (carbon-nitrogen triple bond) carbon atom. arkat-usa.org The presence of ammonia is crucial, as it catalyzes the reaction and shifts the equilibrium towards the formation of the final bicyclic product. arkat-usa.org The reaction is also highly dependent on the solvent; it proceeds well in polar solvents but not in nonpolar solvents like benzene (B151609) due to the low solubility of ammonia. arkat-usa.org

Copper(I)-Catalyzed Coupling Reactions for N-Heterocycle Synthesis

Copper(I)-catalyzed reactions are powerful tools for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of N-heterocycles. The application of these methods to precursors like this compound opens avenues for the construction of complex heterocyclic systems, including those with α-quaternary carbon centers.

The synthesis of 2-alkynyl-substituted N-heterocycles is of significant interest due to the prevalence of this structural motif in biologically active molecules. Copper(I) catalysts are known to facilitate the coupling of terminal alkynes with various electrophiles. In the context of this compound, a plausible synthetic route involves the reaction with a primary amine to form a cyclic ketiminium ion intermediate. This intermediate can then undergo a copper(I)-catalyzed coupling with a terminal alkyne.

This process would involve the activation of the C-Cl bond by the copper(I) catalyst, followed by the nucleophilic attack of the copper-acetylide species. The intramolecular nature of the second cyclization step would lead to the formation of the N-heterocycle with a newly installed alkynyl group at the 2-position and a quaternary carbon center at the α-position. The efficiency and regioselectivity of such reactions are often influenced by the nature of the ligands on the copper catalyst and the reaction conditions. conicet.gov.arnih.gov

The following table outlines the key components in the copper(I)-catalyzed synthesis of 2-alkynyl-substituted N-heterocycles.

| Component | Function |

| This compound | Dichloroketone precursor |

| Primary Amine | Forms the N-heterocycle backbone |

| Terminal Alkyne | Provides the 2-alkynyl substituent |

| Copper(I) Catalyst | Facilitates the C-N and C-C bond formation |

| Ligand | Modulates the reactivity and selectivity of the catalyst |

The mechanism of the copper(I)-catalyzed coupling reaction involving this compound is believed to proceed through the formation of a key ketiminium ion intermediate. The reaction is initiated by the condensation of the primary amine with the ketone functionality of the dichloroketone. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen on one of the chlorinated carbons, with the displacement of a chloride ion, leads to the formation of a cyclic ketiminium ion.

Iv. Advanced Spectroscopic Analysis for Structural Elucidation of 1,7 Dichloroheptan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the atomic arrangement within 1,7-dichloroheptan-2-one can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent sets of protons. The chemical shift (δ) of each signal is influenced by the proximity of electronegative atoms (chlorine and oxygen). The signal for the protons on C1 (H-1), adjacent to both a chlorine atom and the carbonyl group, would appear furthest downfield. The protons on C7 (H-7), adjacent to a chlorine atom, would also be significantly downfield. The multiplicity, or splitting pattern, of each signal is predicted by the n+1 rule and reveals the number of neighboring protons.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is predicted to display seven unique signals, one for each carbon atom in the molecule. The carbonyl carbon (C2) will have the largest chemical shift, typically appearing in the range of 200-210 ppm. The carbons bonded to chlorine (C1 and C7) will also exhibit downfield shifts compared to the other methylene (B1212753) carbons in the aliphatic chain.

The predicted 1D NMR data are summarized in the tables below.

Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 | 4.1 - 4.3 | Singlet (s) | 2H |

| H-3 | 2.6 - 2.8 | Triplet (t) | 2H |

| H-4 | 1.6 - 1.8 | Quintet (quin) | 2H |

| H-5 | 1.4 - 1.6 | Quintet (quin) | 2H |

| H-6 | 1.7 - 1.9 | Quintet (quin) | 2H |

Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 48 - 52 |

| C2 | 205 - 210 |

| C3 | 38 - 42 |

| C4 | 22 - 26 |

| C5 | 27 - 31 |

| C6 | 31 - 35 |

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. nih.gov

The Homonuclear Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. oxinst.com In the COSY spectrum of this compound, cross-peaks would confirm the connectivity of the methylene chain. For example, the triplet signal of H-3 would show a correlation to the quintet of H-4, which in turn would correlate with H-3 and H-5, and so on, establishing the C3-C4-C5-C6-C7 sequence. The H-1 protons, having no adjacent protons, would not show any cross-peaks, confirming their isolated position.

Predicted COSY Correlations for this compound

| Correlating Protons |

|---|

| H-3 / H-4 |

| H-4 / H-5 |

| H-5 / H-6 |

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique allows for the definitive assignment of each carbon atom that bears protons. Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. For this compound, this would link the proton signals for H-1, H-3, H-4, H-5, H-6, and H-7 to their corresponding carbon signals C1, C3, C4, C5, C6, and C7. The carbonyl carbon C2 would be absent from the HSQC spectrum as it has no attached protons.

Predicted HSQC Correlations for this compound

| Proton | Correlated Carbon |

|---|---|

| H-1 | C1 |

| H-3 | C3 |

| H-4 | C4 |

| H-5 | C5 |

| H-6 | C6 |

The HMBC experiment detects correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (like the carbonyl C2) and for piecing together the molecular fragments. Key HMBC correlations for this compound would include the protons on C1 showing a cross-peak to the carbonyl carbon at C2, and the protons at C3 also correlating to C2. These correlations are critical for confirming the position of the ketone functional group.

Predicted Key HMBC Correlations for this compound

| Proton | Correlated Carbons (2-3 bonds away) |

|---|---|

| H-1 | C2, C3 |

| H-3 | C2, C4, C5 |

Two-Dimensional (2D) NMR Experiments for Connectivity and Proximity Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The theoretical monoisotopic mass of this compound (C₇H₁₂Cl₂O) is 182.02652 Da. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for ions containing two chlorine atoms, with M+, M+2, and M+4 peaks in an approximate ratio of 9:6:1. youtube.com

The fragmentation pattern observed in the mass spectrum provides further structural evidence. For this compound, fragmentation is dictated by the ketone and the two chloroalkane functionalities. libretexts.org Common fragmentation pathways include:

Alpha-Cleavage : This is a characteristic fragmentation for ketones. libretexts.org Cleavage of the C2-C3 bond is expected to be a major pathway, resulting in the loss of a C₅H₁₀Cl• radical and the formation of a [ClCH₂CO]⁺ acylium ion.

McLafferty Rearrangement : This rearrangement is possible as the molecule contains a γ-hydrogen (on C5). A hydrogen atom from C5 can transfer to the carbonyl oxygen, followed by cleavage of the C3-C4 bond. This would result in the loss of a neutral propene derivative.

Cleavage of C-Cl Bonds : The loss of a chlorine radical (•Cl) or a molecule of HCl from the molecular ion or subsequent fragment ions is also a plausible fragmentation pathway for alkyl halides. youtube.com

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Formula | Origin |

|---|---|---|

| 182 | [C₇H₁₂Cl₂O]⁺• | Molecular Ion (M+) |

| 147 | [C₇H₁₂ClO]⁺ | Loss of •Cl |

| 121 | [C₅H₁₀Cl]⁺ | Cleavage of C2-C3 bond |

| 77 | [C₂H₂ClO]⁺ | Alpha-cleavage at C2-C3 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful and rapid tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by the presence of two key functional groups: a carbonyl group (C=O) from the ketone and two carbon-chlorine (C-Cl) bonds from the alkyl halide portions of the molecule.

The most prominent and diagnostic absorption band in the spectrum of this compound is due to the carbonyl group's stretching vibration. For saturated aliphatic ketones, this peak is typically strong and sharp, appearing in the range of 1705-1725 cm⁻¹ orgchemboulder.comlibretexts.org. The exact position of this absorption can provide clues about the molecular environment, but for a simple acyclic ketone like this compound, it is expected to be found around 1715 cm⁻¹ orgchemboulder.compressbooks.publibretexts.org.

The carbon-chlorine (C-Cl) stretching vibrations also give rise to characteristic absorption bands. These bonds produce strong absorptions in the fingerprint region of the spectrum, typically between 850 cm⁻¹ and 550 cm⁻¹ orgchemboulder.comlibretexts.orglibretexts.orgquora.com. Because this compound has two C-Cl bonds in different positions (one on a primary carbon at the 7-position and one on a primary carbon alpha to the carbonyl group at the 1-position), multiple bands or a broad absorption in this region might be observed. The presence of these absorptions, while sometimes complex due to other vibrations in the fingerprint region, is a key indicator for the presence of halogen atoms orgchemboulder.comquora.com.

Other significant absorptions include the C-H stretching vibrations of the aliphatic chain, which are expected just below 3000 cm⁻¹. The C-H wagging of the -CH₂Cl group may also be observed between 1300-1150 cm⁻¹ orgchemboulder.comlibretexts.orgscribd.com.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1705 - 1725 orgchemboulder.comlibretexts.orgpressbooks.pub | Strong |

| C-Cl (Alkyl Chloride) | Stretch | 550 - 850 orgchemboulder.comlibretexts.orglibretexts.org | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium-Strong |

| -CH₂Cl | C-H Wag | 1150 - 1300 orgchemboulder.comlibretexts.orgscribd.com | Medium |

Computational and AI-Assisted Structure Elucidation (CASE) Integration

Modern structural analysis increasingly integrates computational tools to overcome the limitations of manual spectral interpretation, especially for complex or novel compounds. Computer-Assisted Structure Elucidation (CASE) systems utilize algorithms and artificial intelligence to analyze spectroscopic data and propose or verify chemical structures acdlabs.commestrelab.com.

De novo (from the beginning) structure determination involves elucidating a molecule's structure without prior knowledge or comparison to existing databases. CASE software platforms, such as ACD/Structure Elucidator Suite and Mnova Structure Elucidation, are designed for this purpose acdlabs.commestrelab.commestrelab.com.

The process for a compound like this compound would typically involve the following workflow:

Data Input: Experimental data from various spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) are fed into the software. The molecular formula, C₇H₁₂Cl₂O, determined from high-resolution mass spectrometry, is a critical input parameter acdlabs.commestrelab.com.

Fragment Generation: The software analyzes the data to identify structural fragments. For instance, NMR data would define the carbon skeleton and proton environments, while IR data would confirm the presence of the ketone C=O group acdlabs.com.

Structure Assembly: Sophisticated algorithms combinatorially assemble these fragments to generate all possible isomeric structures that are consistent with the input data acdlabs.com. This process avoids the combinatorial explosion of possibilities by using the spectroscopic data as constraints metabolomics.blog.

Ranking and Verification: The generated candidate structures are then ranked based on how well they match the experimental data. This often involves predicting the NMR chemical shifts for each candidate and comparing them against the experimental spectrum to find the best fit acdlabs.com.

This automated, unbiased approach is particularly valuable for resolving ambiguities and confirming the precise location of the chlorine atoms and the ketone group within the heptane (B126788) chain.

A key component of advanced CASE systems is the ability to accurately predict spectroscopic parameters for a proposed chemical structure. This allows for a direct comparison between theoretical and experimental spectra, serving as a powerful tool for structure verification researchgate.net.

For this compound, once a set of candidate structures is generated, predictive models can be employed:

NMR Prediction: Algorithms can calculate the expected ¹H and ¹³C NMR chemical shifts and coupling constants for each potential isomer. The structure whose predicted spectrum most closely matches the experimental one is identified as the most probable candidate acdlabs.com.

IR Spectrum Prediction: The rise of machine learning and deep learning models, such as DetaNet, allows for the prediction of entire IR spectra with quantum chemical accuracy researchgate.net. By inputting a proposed structure, the model can generate a theoretical IR spectrum. This predicted spectrum, showing the expected positions and intensities of the C=O and C-Cl stretches, can be overlaid with the experimental spectrum for validation. Machine learning models are trained on vast datasets of known molecules and their spectra to learn the complex relationships between molecular structure and vibrational frequencies aalto.fichemrxiv.orgresearchgate.net.

This predictive capability not only helps in ranking candidate structures but also provides a higher level of confidence in the final elucidated structure, moving beyond simple functional group identification to a detailed, holistic spectral correlation.

V. Theoretical and Computational Investigations of 1,7 Dichloroheptan 2 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,7-dichloroheptan-2-one. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic structure, stability, and preferred three-dimensional arrangement.

The presence of two chlorine atoms and a carbonyl group significantly influences the electronic distribution within the molecule. The electronegative chlorine and oxygen atoms create partial positive charges on the adjacent carbon atoms, which are key to the molecule's reactivity. The carbonyl group, in particular, polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic.

The stability of this compound is also a subject of quantum chemical investigation. Calculations can determine the molecule's total electronic energy, providing a measure of its thermodynamic stability. Furthermore, by calculating the energies of different rotational isomers (conformers), the most stable conformation can be identified. For a flexible molecule like this compound, with its seven-carbon chain, numerous conformations are possible. Computational studies can map out the potential energy surface to identify the global minimum energy structure, which is the most likely conformation to be observed.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Method |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP/6-31G |

Note: These values are illustrative and represent typical outcomes of such calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions.

For a long-chain molecule like this compound, conformational flexibility is a key characteristic. MD simulations can explore the vast conformational space of the heptane (B126788) chain, revealing the probabilities of different gauche and anti conformations of the carbon-carbon bonds. This is crucial for understanding how the molecule's shape influences its physical and chemical properties.

Furthermore, MD simulations can be used to study how molecules of this compound interact with each other in a condensed phase (liquid or solid). These simulations can reveal details about intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which govern the bulk properties of the substance.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

| Dihedral Angle | Most Probable Value (Degrees) | Conformation |

| C3-C4-C5-C6 | 180 | Anti |

| C4-C5-C6-C7 | 60 | Gauche |

Note: This table illustrates the type of data that can be obtained from MD simulations.

Reaction Mechanism Elucidation through Computational Chemistry (e.g., Transition State Analysis)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism.

A key aspect of this is the identification and characterization of transition states. A transition state is a high-energy, short-lived species that represents the energy barrier that must be overcome for a reaction to occur. Computational methods can be used to calculate the geometry and energy of transition states, providing crucial information about the reaction's kinetics.

For this compound, a likely reaction to be studied computationally is nucleophilic substitution at the carbon atoms bearing the chlorine atoms. By modeling the approach of a nucleophile to the molecule, the transition state for the displacement of the chloride ion can be located. The calculated activation energy for this process can then be used to predict the reaction rate.

Prediction of Spectroscopic Parameters and Their Validation

Computational methods can predict various spectroscopic parameters for this compound, which can be invaluable for interpreting experimental spectra. For example, DFT calculations can be used to predict the nuclear magnetic resonance (NMR) chemical shifts of the carbon and hydrogen atoms in the molecule nih.govd-nb.infonih.govgithub.ioruc.dk. These predictions can aid in the assignment of peaks in an experimental NMR spectrum, which is a crucial step in structure elucidation.

Similarly, vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculated frequencies can be compared with experimental spectra to help assign the observed vibrational bands to specific molecular motions.

The validation of these predicted spectroscopic parameters is achieved by comparing them with experimental data. A good agreement between the calculated and experimental spectra provides confidence in both the computational model and the experimental structure determination.

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Chemical Shift (Illustrative) | Experimental Chemical Shift (Illustrative) |

| C1 | 45.2 | 45.8 |

| C2 | 208.1 | 207.5 |

| C7 | 44.9 | 45.5 |

Note: These values are for illustrative purposes to show the comparison between predicted and experimental data.

Structure-Reactivity Relationship Predictions and Design Principles

Computational studies can be used to establish structure-reactivity relationships for this compound and related molecules. By systematically modifying the structure of the molecule in silico (e.g., by changing the position of the chlorine atoms or the length of the carbon chain) and calculating the effect on its reactivity, a predictive model can be developed.

This approach allows for the rational design of new molecules with desired properties. For example, if a particular reaction of this compound is too slow, computational modeling could be used to identify structural modifications that would lower the activation energy and increase the reaction rate. These design principles, derived from computational insights, can guide synthetic chemists in the development of new and improved chemical entities.

Vi. Applications of 1,7 Dichloroheptan 2 One in Complex Molecule Synthesis

Precursor in Pharmaceutical Intermediates and Lead Compound Derivatization

1,7-Dichloroheptan-2-one serves as a valuable starting material for the synthesis of pharmaceutical intermediates. Its dual reactivity allows for the introduction of a seven-carbon chain with functionalities at the 1, 2, and 7 positions, which can be further elaborated to create more complex drug scaffolds. The α-chloro ketone moiety is a potent electrophile, susceptible to nucleophilic attack, while the terminal chloroalkane provides a site for subsequent substitution or cyclization reactions. This reactivity profile is exploited in building heterocyclic and carbocyclic core structures that are central to many therapeutic agents.

In lead compound derivatization, this compound can be used as a linker or scaffold to explore the structure-activity relationship (SAR) of a potential drug candidate. By reacting with a lead compound, it can introduce a flexible or constrained chain, allowing medicinal chemists to probe the binding pocket of a biological target more effectively. The ketone functionality can be further modified through reactions such as reduction, reductive amination, or Wittig reactions, providing a diverse set of derivatives from a single lead structure.

Building Block in Agrochemical Synthesis

The utility of this compound extends to the field of agrochemical synthesis, where it functions as a key building block for novel pesticides and herbicides. The structural motifs accessible from this compound are valuable in the design of new active ingredients with improved efficacy and environmental profiles. The dichloro-functionalized heptanone backbone can be transformed into various heterocyclic systems known to exhibit biological activity. For instance, reactions with substituted hydrazines or hydroxylamines can yield pyrazole (B372694) or isoxazole (B147169) derivatives, respectively, which are common scaffolds in modern agrochemicals. The controlled, stepwise reactivity of the two chlorine atoms allows for the precise assembly of complex molecular targets.

Development of Specialized Organic Scaffolds

The unique arrangement of functional groups in this compound makes it an ideal precursor for the development of specialized organic scaffolds, particularly nitrogen-containing heterocycles and other complex ring systems.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Azabicyclo-octanes)

This compound is a competent precursor for the synthesis of nitrogen-containing bicyclic structures, such as azabicyclo-octanes. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic drugs. The synthesis typically involves a tandem reaction sequence. First, a primary amine can react with the terminal chloroalkane via nucleophilic substitution. The resulting secondary amine can then undergo an intramolecular cyclization by attacking the α-carbon of the chloroketone, displacing the second chlorine atom. A final intramolecular cyclization, often a Mannich-type reaction or reductive amination involving the ketone, closes the second ring to form the bicyclic azabicyclo-octane core. This strategy provides a convergent and efficient route to these valuable three-dimensional scaffolds.

Key Reaction Steps for Azabicyclo-octane Synthesis:

Step 1: Nucleophilic substitution at the C-7 position by a primary amine.

Step 2: Intramolecular N-alkylation at the C-1 position.

Step 3: Intramolecular cyclization involving the C-2 ketone to form the second ring.

Construction of Novel Polycyclic and Macrocyclic Systems

The distinct reactivity of the two chloro-substituents and the ketone in this compound enables its use in the construction of novel polycyclic and macrocyclic systems. For polycyclic synthesis, the compound can act as a linchpin, connecting two different ring systems or facilitating a cascade of cyclization reactions. For example, an initial reaction at one of the chloro-sites can be followed by a sequence of reactions involving the ketone and the remaining chloro-group to build up fused or bridged ring systems.

In macrocyclization reactions, this compound can serve as the open-chain precursor. High-dilution conditions can favor intramolecular reactions, where one end of a molecule reacts with the other. For instance, after converting the two chloro groups into other functionalities (e.g., nucleophiles), a reaction can be induced that involves the ketone as an electrophilic site, leading to the formation of a large ring structure. The seven-carbon backbone provides the necessary flexibility and length to access medium-to-large macrocycles, which are of interest in host-guest chemistry and as synthetic ionophores.

Role in Advanced Drug Discovery Initiatives and Target-Oriented Synthesis

In modern drug discovery, there is a significant emphasis on creating molecules with three-dimensional complexity to better interact with biological targets. This compound is a valuable tool in these initiatives, particularly in diversity-oriented synthesis (DOS) and target-oriented synthesis (TOS). In DOS, the compound can be used to rapidly generate a library of structurally diverse compounds based on a common scaffold. The sequential and orthogonal reactivity of its functional groups allows for the introduction of various substituents and structural motifs, leading to a wide exploration of chemical space.

Vii. Future Research Directions for 1,7 Dichloroheptan 2 One

Development of Novel and More Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The advancement of synthetic methodologies for 1,7-dichloroheptan-2-one is a primary area for future investigation, with a strong emphasis on aligning with the principles of green chemistry. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents or generate significant waste. Future research should target the development of more efficient, safer, and environmentally benign synthetic pathways.

Key areas of focus include:

Catalytic Approaches: Investigating the use of heterogeneous or homogeneous catalysts, particularly those based on earth-abundant and non-toxic metals, to improve reaction efficiency and selectivity while minimizing waste.

Alternative Solvents: Exploring the use of greener solvents, such as bio-based solvents, supercritical fluids, or even solvent-free conditions, to replace conventional volatile organic compounds (VOCs).

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby reducing by-product formation.

Biocatalysis: Employing enzymes or whole-cell systems to perform key transformations under mild conditions, offering high selectivity and reducing the environmental impact.

| Green Chemistry Principle | Application to this compound Synthesis |

| Prevention | Design syntheses to minimize waste generation. |

| Atom Economy | Utilize addition reactions and catalytic cycles. |

| Less Hazardous Synthesis | Avoid toxic reagents and solvents. |

| Safer Solvents & Auxiliaries | Replace chlorinated solvents with water, ethanol, or ionic liquids. |

| Energy Efficiency | Develop reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Explore starting materials derived from biomass. |

| Catalysis | Employ highly selective catalysts over stoichiometric reagents. |

Exploration of Untapped Reactivity Pathways and Chemo-, Regio-, Stereoselective Transformations

The unique arrangement of functional groups in this compound offers significant opportunities for exploring complex and selective chemical transformations. The chlorine atom at the C1 position is activated by the adjacent carbonyl group, making it susceptible to nucleophilic substitution or elimination, while the chlorine at the C7 position behaves like a typical primary alkyl halide. This inherent difference in reactivity is a key area for future study.

Future research should aim to:

Differentiate the Chlorine Atoms: Develop selective methods to react one chlorine atom in the presence of the other. This would allow for the stepwise introduction of different functional groups, dramatically increasing the compound's utility as a building block.

Ketone-Mediated Transformations: Investigate reactions that leverage the ketone functionality, such as stereoselective reductions, additions, or alpha-functionalization, to introduce new stereocenters and functional groups.

Intramolecular Cyclizations: Explore conditions that promote intramolecular reactions between the different functional sites to construct novel heterocyclic compounds, such as substituted piperidines or other ring systems, which are common motifs in bioactive molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To transition this compound from a laboratory-scale chemical to a readily available building block, its production must be scalable, safe, and efficient. Flow chemistry, or continuous flow processing, offers a powerful solution to the challenges faced by traditional batch synthesis. researchgate.net

The integration of flow chemistry can provide several advantages: researchgate.net

Enhanced Safety: Continuous flow systems handle only small volumes of material at any given moment, minimizing the risks associated with exothermic reactions or the use of hazardous reagents.

Precise Control: Parameters such as temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields, improved purity, and better reproducibility. researchgate.net

Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by "numbering-up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors.

Automation: Automated platforms can enable rapid reaction optimization by systematically varying reaction parameters, significantly accelerating process development.

Future work in this area will involve designing and optimizing a continuous flow process for the synthesis of this compound and its subsequent transformations.

Advanced Mechanistic Studies and Refinements of Reaction Conditions through In Situ Monitoring and Computational Methods

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing new synthetic applications. Modern analytical and computational tools can provide unprecedented insight into these processes.

Future research directions include:

In Situ Spectroscopic Monitoring: Techniques such as Process Analytical Technology (PAT), including real-time NMR and IR spectroscopy, can be used to monitor reaction progress, identify transient intermediates, and gather kinetic data. This information is invaluable for understanding reaction pathways and identifying bottlenecks.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate transition state energies, and predict the outcomes of different reaction conditions. These theoretical studies can guide experimental design and help rationalize observed reactivity and selectivity.

Kinetic Analysis: Detailed kinetic studies can elucidate the rate-determining steps of key reactions and quantify the influence of various parameters, such as catalyst loading, temperature, and reactant concentrations.

Expanding its Utility in the Synthesis of Emerging Bioactive Molecules and Advanced Materials

The ultimate goal of fundamental chemical research is often the creation of new molecules with valuable properties. The structural features of this compound make it an attractive starting material for the synthesis of a wide range of target molecules.

Potential applications for future exploration include:

Bioactive Heterocycles: The C7 backbone and multiple reactive sites make it an ideal precursor for synthesizing complex heterocyclic systems, which are foundational structures in many pharmaceuticals. For instance, reactions with primary amines could lead to the formation of substituted piperidines or other nitrogen-containing rings.

Natural Product Synthesis: The compound could serve as a key fragment in the total synthesis of complex natural products that contain a seven-carbon chain with specific functionalization patterns.

Polymer Chemistry: As a bifunctional monomer, this compound could be used in polymerization reactions to create novel polymers with unique properties, potentially for applications in advanced materials or drug delivery systems.

Fragment-Based Drug Discovery: It can be used to generate a library of diverse small molecules for screening in drug discovery programs.

Q & A

Basic: What are the established synthetic routes for 1,7-Dichloroheptan-2-one, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

Synthesis of this compound typically involves Friedel-Crafts acylation or halogenation of precursor ketones. Key parameters for optimization include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution.

- Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.

- Solvent polarity : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates.

- Stoichiometry : Ensure molar excess of chlorinating agents (e.g., Cl₂ or SOCl₂) for complete conversion.

Characterize intermediates via thin-layer chromatography (TLC) and final product purity via GC-MS . Yield improvement requires iterative adjustment of these parameters, with statistical tools (e.g., factorial design) to identify dominant variables .

Basic: Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR (¹H/¹³C) : Prioritize signals for carbonyl (C=O, ~200–220 ppm in ¹³C NMR) and chlorinated carbons (δ 40–60 ppm in ¹³C NMR). Splitting patterns in ¹H NMR reveal proximity to electron-withdrawing groups.

- IR Spectroscopy : Confirm C=O stretch (~1700–1750 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹).

- Mass Spectrometry : Identify molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of Cl groups).

Consistent reporting of chemical shifts, coupling constants, and spectral interpretations is critical for reproducibility .

Advanced: How can researchers design experiments to investigate the environmental persistence of this compound in aquatic systems?

Methodological Answer:

- Exposure Modeling : Use EPA-approved models (e.g., EPI Suite) to predict biodegradation half-lives and partition coefficients (log Kₒw, log Kₒc) .

- Microcosm Studies : Simulate aquatic environments with controlled variables (pH, temperature, microbial activity). Monitor degradation via HPLC-UV and quantify metabolites (e.g., chlorinated acids) .

- Comparative Analysis : Validate model predictions against field monitoring data (e.g., sediment/water sampling) to identify discrepancies .

Advanced: What strategies are recommended for resolving contradictions in toxicity data across different studies on this compound?

Methodological Answer:

- Bias Risk Assessment : Apply tools like the OHAT framework to evaluate study design flaws (e.g., confounding variables, exposure misclassification) .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀, LD₅₀) and assess heterogeneity via Cochran’s Q-test .

- Mechanistic Studies : Use in vitro assays (e.g., cytochrome P450 inhibition) to clarify metabolic pathways and interspecies variability .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods for volatilization mitigation.

- Personal Protective Equipment (PPE) : Chlorine-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Waste Management : Neutralize chlorinated waste with sodium bicarbonate before disposal. Document exposure incidents per OSHA guidelines .

Advanced: How can computational chemistry tools predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric effects on reaction kinetics.

- SAR Analysis : Compare with analogous compounds (e.g., 1,5-dichloropentan-2-one) to infer substituent effects .

Advanced: What methodologies are critical for assessing the bioaccumulation potential of this compound in terrestrial ecosystems?

Methodological Answer:

- Trophic Transfer Studies : Use isotope-labeled analogs in food-chain models (e.g., earthworm → avian species).

- Lipophilicity Assays : Measure octanol-water partition coefficients (log Kₒw) and correlate with tissue residue data .

- Longitudinal Field Surveys : Monitor soil and biota in contaminated sites, applying ANOVA to distinguish seasonal vs. anthropogenic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.